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molecular formula C7H3Cl2NS B1360078 2,4-Dichlorophenyl isothiocyanate CAS No. 6590-96-1

2,4-Dichlorophenyl isothiocyanate

Cat. No. B1360078
M. Wt: 204.08 g/mol
InChI Key: WVBNZZHGECFCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519149B2

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2,4-dichloro aniline (5.0 g, 30.86 mmol), thiophosgene (3.54 g, 30.86 mmol) and N-ethyl di-isopropyl amine (7.94 g, 61.55 mmol) to afford 4.0 g of the desired product. 1HNMR (CDCl3): δ 7.39 (s, 1H), 7.39-7.12 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
7.94 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:10](Cl)(Cl)=[S:11].C(N(C(C)C)C(C)C)C>>[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[N:4]=[C:10]=[S:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Step Two
Name
Quantity
3.54 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Three
Name
Quantity
7.94 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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